molecular formula C15H16N2OS B2689723 2-thioxo-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 223694-81-3

2-thioxo-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No. B2689723
CAS RN: 223694-81-3
M. Wt: 272.37
InChI Key: CANZUVXXBXWVHC-UHFFFAOYSA-N
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Description

2-thioxo-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which are closely related to the specified compound, can be accomplished through a convenient one-pot synthesis method. This involves the reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of the amidine base DBU, highlighting a straightforward protocol for the preparation of these derivatives from dithiocarbamate chemistry (Tiwari et al., 2008). Moreover, an eco-friendly and rapid synthesis of 2-thioxoquinazolin-4-ones has been reported using microwave irradiation, demonstrating an efficient method yielding products with good to excellent yields (Liu et al., 2015).

Biological Activities

Research into the biological activities of 2-thioxoquinazolinone derivatives has unveiled their potential in antimicrobial and anticonvulsant applications. For instance, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have demonstrated broad-spectrum activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi (Rajasekaran et al., 2013). Additionally, some thioxoquinazolinone derivatives exhibit significant anticancer activities, offering a promising avenue for the development of novel antitumor agents (Muhammad et al., 2017).

Material Science Applications

The compound and its derivatives have also found applications in material science, particularly as corrosion inhibitors for mild steel in acidic media. The effectiveness of such compounds in corrosion inhibition has been corroborated through various experimental techniques, revealing their potential to form protective layers on metal surfaces (Hemapriya et al., 2016).

properties

IUPAC Name

4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-5-7-10(8-6-9)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZUVXXBXWVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322196
Record name 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

CAS RN

223694-81-3
Record name 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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